molecular formula C13H17NO4 B8294858 N-benzyloxyacetylglycine ethyl ester

N-benzyloxyacetylglycine ethyl ester

Cat. No.: B8294858
M. Wt: 251.28 g/mol
InChI Key: MGHVRRQWESHGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyloxyacetylglycine ethyl ester is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-[(2-phenylmethoxyacetyl)amino]acetate

InChI

InChI=1S/C13H17NO4/c1-2-18-13(16)8-14-12(15)10-17-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15)

InChI Key

MGHVRRQWESHGAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)COCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 ml of methylene chloride was added 15.0 g (35.8 mmol)of glycine ethyl ester hydrochloric acid, followed by addition of 9.2 g (75.3 mmol)of 4-dimethylaminopyridine under ice-cooling. After stirring for 10 minutes, 6.5 ml (39.4 mmol)of benzyloxyacetylchloride was added dropwise under ice-cooling over 30 minutes. The temperature was raised up to room temperature, and the mixture was stirred for 12 hours. To the mixture, 20 ml of methylene chloride was added, and filtered. To the filtrate, 5% hydrochloric acid was added, and the mixture was extracted with methylene chloride. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and 9.0 g of N-benzyloxyacetylglycine ethyl ester was obtained (yield 100%).
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
9.2 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 50 ml of methylene chloride was added 15.0 g (35.8 mmol) of glycine ethyl ester hydrochloric acid, followed by addition of 9.2 9 (75.3 mmol) of 4-dimethylaminopyridine under ice-cooling. After stirring for 10 minutes, 6.5 ml (39.4 mmol) of benzyloxyacetylchloride was added dropwise under ice-cooling over 30 minutes. The temperature was raised up to room temperature, and the mixture was stirred for 12 hours. To the mixture, 20 ml of methylene chloride was added, and filtered. To the filtrate, 5% hydrochloric acid was added, and the mixture was extracted with methylene chloride. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and 9.0 g of N-benzyloxyacetylglycine ethyl ester was obtained (yield 100%).
Name
9
Quantity
75.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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